molecular formula C20H21BrN4O4 B4360379 4-[({5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE

4-[({5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4360379
M. Wt: 461.3 g/mol
InChI Key: NLUPSWQIMHXEGS-UHFFFAOYSA-N
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Description

4-[({5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a bromophenoxy group, a furoyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-bromophenol with formaldehyde to form 2-bromophenoxy methanol. This intermediate is then reacted with furoyl chloride to produce 2-furoyl-2-bromophenoxy methanol. The final step involves the reaction of this intermediate with 1-methyl-N-propyl-1H-pyrazole-5-carboxamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

4-[({5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.

    Reduction: The furoyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenoxy group can yield quinones, while reduction of the furoyl group can produce alcohol derivatives.

Scientific Research Applications

4-[({5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in studies to understand its interaction with biological molecules and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[({5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, while the furoyl and pyrazole groups may modulate the compound’s overall activity. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[({5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-[[5-[(2-bromophenoxy)methyl]furan-2-carbonyl]amino]-2-methyl-N-propylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN4O4/c1-3-10-22-20(27)18-15(11-23-25(18)2)24-19(26)17-9-8-13(29-17)12-28-16-7-5-4-6-14(16)21/h4-9,11H,3,10,12H2,1-2H3,(H,22,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUPSWQIMHXEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=NN1C)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[({5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
4-[({5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
4-[({5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
4-[({5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
4-[({5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
4-[({5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE

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